3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
Description
Properties
CAS No. |
1609402-84-7 |
|---|---|
Molecular Formula |
C8H15ClN4 |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c1-6-10-8(12-11-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3,(H,10,11,12);1H |
InChI Key |
AORUZXUPRQZRCA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)C2CCCNC2.Cl.Cl |
Canonical SMILES |
CC1=NC(=NN1)C2CCCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis via Triazole Precursors and Piperidine Derivatives
A representative synthetic route involves the preparation of a 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine intermediate, which is then functionalized to obtain the target compound. The process includes:
- Step 1: Synthesis of 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine by reacting piperidine with ethyl chloroformate in the presence of 4-toluenesulfonyl chloride.
- Step 2: Conversion to 1-(4-toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine via hydrazinolysis.
- Step 3: Formation of 1-(4-toluenesulfonyl)-4-[1-(methylaminothiocarbonyl)-2-hydrazinocarbonyl]piperidine by reaction with methyl isothiocyanate.
- Step 4: Cyclization to yield the 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine intermediate.
- Step 5: Reaction with electrophiles such as N-alkyl/phenyl/aryl-2-bromo ethanamides to introduce various substituents.
- Step 6: Final salt formation by treatment with hydrochloric acid to obtain the dihydrochloride salt.
This method was reported to yield the target compound with good purity and yield (up to 85%) and allows for structural variations to optimize biological activity.
Microwave-Assisted One-Pot Synthesis
An alternative efficient method involves microwave irradiation to facilitate the nucleophilic ring opening and cyclocondensation steps in one pot. For example, synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, structurally related to the target compound, was optimized using microwave conditions with solvents such as acetonitrile at 170 °C for 25 minutes, achieving yields up to 79%.
| Entry | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 180 | 25 | 27 |
| 2 | H2O | 180 | 25 | 28 |
| 3 | AcOEt | 180 | 25 | 64 |
| 4 | MeCN | 180 | 25 | 75 |
| 5 | MeCN | 170 | 25 | 79 |
This approach reduces reaction times and improves purity, making it suitable for scale-up and diverse analog synthesis.
Use of Sulfonyl Salts of Semicarbazide for Triazole Ring Formation
Another preparative method involves the use of alkyl or aryl sulfonyl salts of semicarbazide to synthesize 3-chloromethyl-1,2,4-triazolin-5-one, a key intermediate in triazole chemistry. This method allows reactions to be performed at elevated temperatures with less decomposition and faster reaction times, improving overall yields and purity. Although this method targets a closely related triazole intermediate, it provides valuable insights into efficient triazole ring construction applicable to the target compound’s synthesis.
Comparative Data on Reaction Conditions and Yields
| Method | Key Intermediate/Step | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Multi-step sulfonyl piperidine | Formation of 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine | Multiple steps, room to elevated temp | Up to 85 | Allows structural diversity, good purity |
| Microwave-assisted one-pot | Cyclocondensation of N-guanidinosuccinimide with amines | Microwave, 160-180 °C, 20-30 min | 65-79 | Rapid, efficient, scalable |
| Sulfonyl salts of semicarbazide | Preparation of 3-chloromethyl-1,2,4-triazolin-5-one | Elevated temperature, sulfonyl salts | Not specified | Industrially favorable, less decomposition |
Research Findings and Optimization Insights
- Microwave-assisted methods significantly reduce reaction time and improve yield and purity compared to conventional heating.
- Use of sulfonyl salts in triazole synthesis enhances reaction robustness and scalability, beneficial for industrial manufacture.
- The stepwise approach involving piperidine sulfonyl derivatives allows for functional group variation, enabling the synthesis of diverse analogues for biological evaluation.
- Salt formation with hydrochloric acid to yield the dihydrochloride improves compound stability and solubility, facilitating biological testing and formulation.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the piperidine ring, potentially altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where one or more atoms in the rings are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Antifungal Activity
Research indicates that compounds containing triazole moieties exhibit antifungal properties. 3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride has been studied for its potential to inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole and itraconazole.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains.
Neurological Research
The piperidine structure is known for its activity on the central nervous system (CNS). Preliminary studies suggest that this compound may modulate neurotransmitter systems, which could be beneficial in developing treatments for neurological disorders such as anxiety and depression.
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Variations in the synthesis process can lead to derivatives with modified biological activities, expanding its potential applications.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Structural Variations
The following analogs differ in substituents on the triazole ring, substitution position on piperidine, and salt forms:
Physicochemical and Structural Analysis
Substituent Effects: Methyl Group (Target Compound): Introduces moderate lipophilicity, balancing membrane permeability and solubility. Phenyl Group: Increases molecular weight and lipophilicity, favoring interactions with aromatic residues in enzymes or receptors. However, it may reduce solubility without salt forms . Methoxymethyl Group: Adds polarity due to the ether oxygen, improving solubility but possibly reducing blood-brain barrier penetration .
Salt Form: Dihydrochloride salts (e.g., target compound, 301.21 g/mol analog) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., 264.76 g/mol analog). This is critical for bioavailability in drug formulations .
Positional Isomerism :
- Substitution at the 3-position of piperidine (target compound) versus 4-position (e.g., cyclopropyl analog) alters the spatial orientation of the triazole ring. This may affect binding specificity in biological targets .
Hydrogen Bonding: The unsubstituted triazole analog has 4 hydrogen bond donors and 3 acceptors, similar to the target compound.
Pharmacological Implications
- Target Compound : The methyl group and dihydrochloride salt optimize solubility and bioavailability, making it suitable for central nervous system targets where moderate lipophilicity is advantageous .
- Phenyl Analogs : Higher lipophilicity may favor peripheral targets but require formulation adjustments to mitigate solubility limitations .
- Methoxymethyl Analog : Polar substituents could make it preferable for renal or hepatic targets with aqueous environments .
Biological Activity
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride is a compound featuring a triazole ring linked to a piperidine moiety. This structure suggests potential biological activities, particularly in medicinal chemistry, where triazole derivatives are known for their diverse therapeutic applications including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
| Property | Details |
|---|---|
| CAS No. | 1609402-84-7 |
| Molecular Formula | C8H15ClN4 |
| Molecular Weight | 202.68 g/mol |
| IUPAC Name | 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine; hydrochloride |
| InChI Key | AORUZXUPRQZRCA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit enzymes involved in disease processes, thereby exerting therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antifungal agent, particularly against resistant strains of Candida auris. In a study involving various piperidine-based triazole derivatives, compounds showed significant antifungal activity with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL against C. auris . The mechanism involved disruption of the fungal plasma membrane and induction of apoptosis.
Anticancer Potential
Research indicates that triazole derivatives possess anticancer properties. A study focusing on similar compounds demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cell lines. The findings suggest that the triazole moiety enhances the compound's ability to interact with cellular targets involved in cancer progression .
Case Studies
- Study on Antifungal Activity :
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Findings : The triazole-containing compounds were effective in inducing apoptosis and inhibiting cell proliferation in vitro, suggesting a promising avenue for cancer treatment .
Q & A
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Conduct replicated analysis (e.g., dose-response curves across multiple cell lines) and apply Mendelian randomization principles to isolate confounding variables (e.g., solvent effects, assay protocols). Use meta-analysis tools to aggregate datasets and identify outliers, ensuring statistical rigor (p < 0.01, Bonferroni correction) .
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Q. How to elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases), followed by surface plasmon resonance (SPR) for kinetic validation. Cross-validate with CRISPR-Cas9 knockout models to confirm target relevance in cellular assays .
Q. What experimental designs mitigate off-target effects in pharmacological studies?
- Methodological Answer : Employ orthogonal assay systems (e.g., radioligand binding, fluorescence polarization) to confirm specificity. Use ICReDD’s reaction design principles to synthesize structurally related analogs as negative controls, enabling structure-activity relationship (SAR) analysis to pinpoint pharmacophoric motifs .
Q. How to design a high-throughput screening (HTS) assay for derivative libraries?
- Methodological Answer : Pre-screen derivatives via molecular dynamics simulations to prioritize candidates with favorable ADMET profiles. Implement 384-well plate formats with luminescence/fluorescence readouts (e.g., luciferase reporters for target engagement). Use machine learning to cluster HTS data and identify hit clusters .
Data Management & Collaboration
Q. What platforms facilitate collaborative data sharing for this compound?
- Methodological Answer : Utilize ResearchGate for pre-publication data exchange and protocol standardization. For computational datasets, deposit in repositories like Zenodo with FAIR (Findable, Accessible, Interoperable, Reusable) metadata. Reference ICReDD’s integrated data workflows to ensure computational and experimental datasets are cross-linked .
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| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
